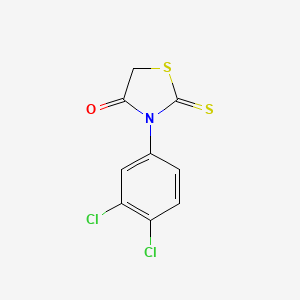

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAFOZVLSPGZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937765 | |

| Record name | 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17046-34-3 | |

| Record name | Rhodanine, 3-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC225367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decoxypropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ8MG424V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The mixture is then heated to promote the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This compound's unique structural features contribute to its potential efficacy in various fields.

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 278.17 g/mol. Its structure includes a thiazolidinone ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Some studies suggest that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the compound's ability to target specific pathways involved in cancer cell proliferation, making it a potential lead for anticancer drug development.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Research indicates that thiazolidinones can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases.

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Studies have explored its use as a component in solar cell materials due to its ability to facilitate charge transport.

Polymer Chemistry

This compound can also be incorporated into polymer matrices to enhance material properties. Its incorporation into polymers can improve thermal stability and mechanical strength, making it useful in various industrial applications.

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth compared to control groups, supporting its potential as an antibiotic agent.

Research on Anticancer Properties

Another notable study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it may interact with DNA or proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at positions 2, 3, and 5 of the core ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Key Observations:

- Thione vs. Thiol: The sulfanylidene group at position 2 stabilizes the thiazolidinone ring through resonance, a feature shared with analogs in Table 1 .

- Hybrid Structures: Compounds like the thiadiazolyl-substituted derivative (Table 1, row 2) exhibit enhanced bioactivity due to synergistic effects between thiazolidinone and thiadiazole moieties .

Physicochemical Properties

Predicted collision cross-section (CCS) data from ion mobility spectrometry (Table 2) highlight differences in molecular shape and size among analogs:

Table 2: Predicted Collision Cross-Section (CCS) of Selected Analogs

The larger CCS of chlorinated derivatives (e.g., 241.1 Ų) compared to methoxy analogs (223.2 Ų) suggests increased steric bulk, which may influence bioavailability .

Biological Activity

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as a derivative of rhodanine, has garnered attention for its diverse biological activities. Rhodanine derivatives are recognized for their potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from multiple studies to present a comprehensive overview.

- Molecular Formula : C9H5Cl2NOS2

- Average Mass : 278.17 g/mol

- Monoisotopic Mass : 276.918962 g/mol

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives showed moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 125 μg/mL to as low as 3.125 μg/mL for certain derivatives against Escherichia coli and Staphylococcus aureus, surpassing the efficacy of standard antibiotics like amikacin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated substantial DPPH scavenging activity with values reaching up to 94.40%. The structure-activity relationship (SAR) studies indicated that the presence of specific substituents significantly enhances antioxidant efficacy .

Anti-inflammatory and Anti-ulcer Activity

Recent investigations into thiazolidinone derivatives have revealed promising anti-inflammatory properties. One study noted that certain derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac . Additionally, compounds derived from rhodanine frameworks have shown potential in mitigating ulcerative conditions in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key findings from QSAR studies suggest that:

- The presence of halogen atoms (like chlorine) at specific positions contributes to enhanced biological activity.

- The length and nature of substituents on the thiazolidinone ring significantly affect both antimicrobial and antioxidant properties .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated several thiazolidinone derivatives against common pathogens. The compound exhibited MIC values indicating strong antibacterial effects, particularly against multidrug-resistant strains.

- Antioxidant Activity Assessment : Experimental results from DPPH assays showed that modifications in the thiazolidinone structure led to varying degrees of radical scavenging ability, with some derivatives achieving over 90% inhibition.

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves a multi-step process:

Condensation: Reacting 3,4-dichlorobenzaldehyde with thiosemicarbazide in a polar solvent (e.g., ethanol) under reflux to form a thiosemicarbazone intermediate.

Cyclization: Treating the intermediate with a base (e.g., NaOH) and a cyclizing agent (e.g., chloroacetic acid) under controlled temperature (70–90°C) to form the thiazolidinone ring .

- Optimization: Key parameters include solvent choice (polar aprotic solvents improve yield), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (excess aldehyde drives completion). Purity is validated using HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring formation. For example, the thioxo group (C=S) appears as a distinct singlet in ¹³C NMR (~190 ppm) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects byproducts using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the compound’s antimicrobial activity evaluated in preliminary assays?

- Methodological Answer:

- Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) is determined using serial dilutions (2–256 µg/mL) in Mueller-Hinton broth .

- Zone of Inhibition: Agar diffusion assays with compound-loaded discs (10–50 µg) measure bacterial growth suppression .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer activity, and what SAR (Structure-Activity Relationship) trends are observed?

- Methodological Answer:

- Substituent Variation: Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improves cytotoxicity. For example, trifluoromethyl derivatives show IC₅₀ values <10 µM in MCF-7 breast cancer cells .

- Heterocyclic Fusion: Adding a pyrazole or thiadiazole ring (e.g., via Knoevenagel condensation) increases DNA intercalation potential, measured via fluorescence quenching assays .

- SAR Tools: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like topoisomerase II, validated by in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Standardized Assay Conditions: Discrepancies in IC₅₀ values often arise from variations in cell lines (e.g., HeLa vs. HepG2) or serum content in media. Use ATCC-validated cells and RPMI-1640 with 10% FBS for consistency .

- Meta-Analysis: Cross-reference data with PubChem BioAssay (AID 1259351) to identify outliers and validate via dose-response curves .

Q. How is X-ray crystallography employed to confirm the compound’s stereochemistry and solid-state packing?

- Methodological Answer:

- Crystallization: Diffraction-quality crystals are grown via slow evaporation in acetonitrile/ethyl acetate (1:1).

- Data Collection: Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å), data is processed with SHELXTL.

- Analysis: The thiazolidinone ring adopts a planar conformation (torsion angle <5°), and π-π stacking between dichlorophenyl groups (3.5 Å spacing) stabilizes the crystal lattice .

Q. What computational methods predict the compound’s environmental fate and ecotoxicology?

- Methodological Answer:

- QSAR Models: EPI Suite estimates biodegradation (BIOWIN score) and bioaccumulation potential (log Kow = 3.2, indicating moderate persistence) .

- Molecular Dynamics (MD): Simulates interactions with aquatic enzymes (e.g., cytochrome P450) using GROMACS, assessing metabolic pathways .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation | EtOH, reflux, 6 h | 78 | 92 | |

| Cyclization | NaOH, chloroacetic acid, 80°C | 65 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.